molecular formula C17H18N4O2 B12479320 N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine

N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12479320
M. Wt: 310.35 g/mol
InChI Key: SDXKMBJQHLMUOM-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of various pharmaceuticals and industrial chemicals.

Preparation Methods

The synthesis of N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of the benzyl and methoxy-substituted benzylamine precursor. This precursor is then reacted with triazole derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include benzyl bromide, methoxybenzaldehyde, and triazole derivatives. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. .

Scientific Research Applications

N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can form stable complexes with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its triazole ring, which provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4O2/c1-22-16-9-5-8-15(10-20-21-12-18-19-13-21)17(16)23-11-14-6-3-2-4-7-14/h2-9,12-13,20H,10-11H2,1H3

InChI Key

SDXKMBJQHLMUOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNN3C=NN=C3

Origin of Product

United States

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